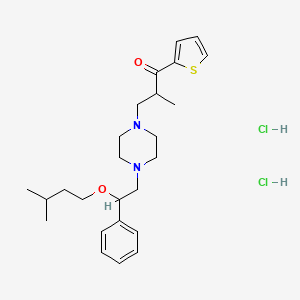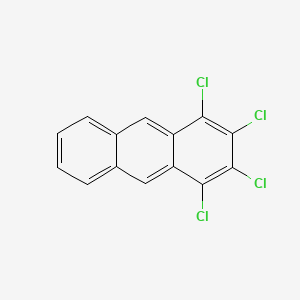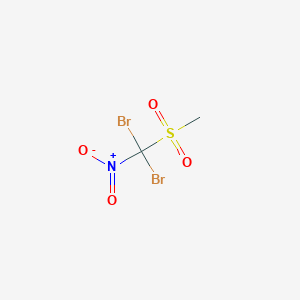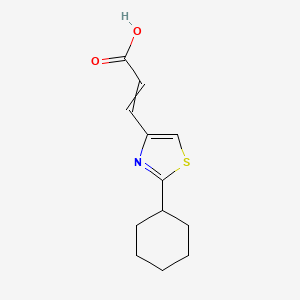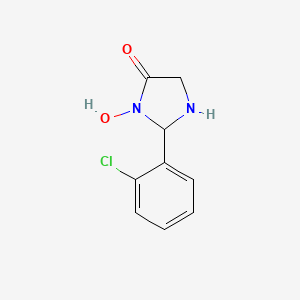
Benzophenone, 5,5'-dimethyl-2-hydroxy-2'-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, is an organic compound belonging to the benzophenone family. This compound is characterized by its unique structure, which includes two aromatic rings connected by a carbonyl group, with additional hydroxyl and methoxy substituents. Benzophenones are widely known for their applications in various fields, including as UV filters in sunscreens and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The specific conditions for synthesizing this compound may vary, but generally, the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of benzophenones often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.
化学反応の分析
Types of Reactions
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.
科学的研究の応用
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, has several scientific research applications:
Chemistry: It is used as a photoinitiator in polymerization reactions and as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hyperuricemia.
Industry: It is used in the formulation of sunscreens, cosmetics, and other personal care products due to its UV-absorbing properties.
作用機序
The mechanism of action of Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, involves its ability to absorb UV radiation and convert it into less harmful energy forms. This property makes it an effective UV filter in sunscreens. Additionally, its biological activities may be attributed to its interaction with specific molecular targets, such as enzymes and receptors, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Benzophenone: The parent compound, which lacks the hydroxyl and methoxy substituents.
2-Hydroxy-4-methoxybenzophenone: A similar compound with hydroxyl and methoxy groups in different positions.
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone: Another derivative with additional hydroxyl and methoxy groups.
Uniqueness
Benzophenone, 5,5’-dimethyl-2-hydroxy-2’-methoxy-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties influence its reactivity, UV-absorbing capability, and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
32229-35-9 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
(2-hydroxy-5-methylphenyl)-(2-methoxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O3/c1-10-4-6-14(17)12(8-10)16(18)13-9-11(2)5-7-15(13)19-3/h4-9,17H,1-3H3 |
InChIキー |
GYOFDBNMMQREQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=C(C=CC(=C2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


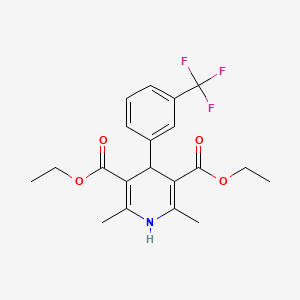
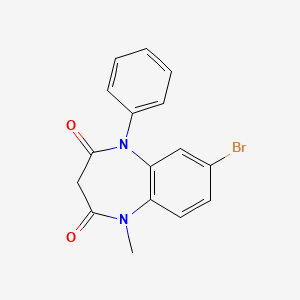
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
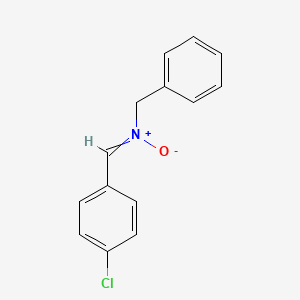


![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
